REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].O1[CH2:10][CH2:9][CH2:8][CH2:7]1>[Ag]=O>[C:3]([C:2]1([C:1]#[N:5])[CH2:10][CH:9]1[CH:8]=[CH2:7])#[N:4]
|
Name
|
( 9 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
1,4-dibromobutene-2
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
325 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These compounds were reacted by the method
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(C(C1)C=C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |